Oxanthren-2-ylmethanol
Description
Contextualization within Modern Organic Chemistry Research
In the landscape of modern organic chemistry, the development of novel synthetic methodologies and the construction of complex molecular architectures are paramount. Aromatic heterocyclic compounds, such as dibenzofurans, are significant due to their presence in many biologically active natural products and functional materials. sigmaaldrich.com Oxanthren-2-ylmethanol, also known by its systematic name (dibenzo[b,d]furan-2-yl)methanol, fits within this context as a functionalized derivative of the dibenzofuran (B1670420) core. Its primary role in research appears to be that of a synthetic intermediate, a molecule that is created and then used to produce other, more complex chemical structures. The synthesis of dibenzofuran derivatives is an active area of research, with methods like visible-light-promoted synthesis being developed to create these structures efficiently and in an environmentally friendly manner.
Overview of Scholarly and Industrial Research Significance
The broader class of dibenzofuran derivatives has garnered significant attention in both academic and industrial laboratories. These compounds are investigated for their potential applications in pharmaceuticals and electronic materials. Dibenzofuran-based compounds have been explored for their medicinal properties, including anticancer and antibacterial activities. sigmaaldrich.com In the realm of materials science, the rigid and planar structure of the dibenzofuran core makes it an attractive component for organic light-emitting diodes (OLEDs) and other electronic materials. While direct industrial applications of this compound are not documented, its role as a precursor to more complex dibenzofuran structures positions it as a potentially important molecule in the development of these advanced materials and therapeutic agents.
Current State of Academic Inquiry Pertaining to this compound
The body of academic literature focusing specifically on this compound is limited. It is primarily cataloged as a research chemical, available from commercial suppliers for laboratory use. The majority of research interest lies in the synthesis and application of the broader family of dibenzofuran derivatives. For instance, studies on the synthesis of related compounds, such as 1-(dibenzo[b,d]furan-2-yl)ethanol, suggest that a common synthetic route to this compound would likely involve the reduction of the corresponding ketone, 2-acetyldibenzofuran. This type of synthetic transformation is a fundamental and well-understood process in organic chemistry. The future of academic inquiry into this compound will likely be driven by its utility in the synthesis of novel, high-value compounds with specific biological or material properties.
Chemical and Physical Properties
Below is a table summarizing the key chemical and physical properties of this compound.
| Property | Value | Source |
| CAS Number | 42039-85-0 | |
| Molecular Formula | C₁₃H₁₀O₂ | N/A |
| Molecular Weight | 214.22 g/mol | |
| Common Name | This compound | N/A |
| Systematic Name | (Dibenzo[b,d]furan-2-yl)methanol | N/A |
Based on a comprehensive search for scientific literature, there is currently no available information on the chemical compound “this compound.” Searches for its synthetic methodologies, including retrosynthetic analysis, established synthetic routes (both multi-step and one-pot), and novel synthetic pathways (catalytic and green chemistry), did not yield any specific results for this molecule.
Therefore, it is not possible to generate the requested article focusing solely on "this compound" with the provided outline, as no research findings, data, or synthetic protocols for this specific compound appear to be published in the accessible scientific literature.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dibenzo-p-dioxin-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-8-9-5-6-12-13(7-9)16-11-4-2-1-3-10(11)15-12/h1-7,14H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBMSPPLEHGBPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=C(O2)C=C(C=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Pathways of Oxanthren 2 Ylmethanol
Exploration of Novel Synthetic Pathways for Oxanthren-2-ylmethanol
Biocatalytic and Enzymatic Routes to this compound and Related Intermediates
Biocatalytic methods offer an environmentally conscious alternative to traditional chemical synthesis, often providing high selectivity under mild reaction conditions. The synthesis of this compound can be envisioned through the enzymatic reduction of a suitable precursor, such as oxanthrene-2-carbaldehyde. This transformation falls under the broad class of oxidoreductase-catalyzed reactions.
Enzymes such as alcohol dehydrogenases (ADHs) are prime candidates for this conversion. ADHs catalyze the reversible oxidation of alcohols to aldehydes or ketones, utilizing cofactors like nicotinamide adenine dinucleotide (NADH or NADPH) as a hydride source. The selective reduction of an aromatic aldehyde moiety, like that in oxanthrene-2-carbaldehyde, to a primary alcohol is a well-established capability of many ADHs. nih.govnih.gov Engineered strains of microorganisms, such as E. coli or Saccharomyces cerevisiae, are often used as whole-cell biocatalysts to perform these reductions, simplifying the process by handling cofactor regeneration internally. nih.govnih.gov
The efficiency of such a biocatalytic reduction can be influenced by several factors, including the choice of enzyme or microbial strain, substrate concentration, pH, and temperature. For instance, studies on the bioreduction of various aromatic aldehydes have shown that substituent groups on the aromatic ring can affect reaction rates, with electron-donating groups sometimes accelerating the reduction. nih.govresearchgate.net Lipases, such as Candida antarctica lipase B (CALB), can also be employed, typically in transesterification reactions to produce derivatives, but their direct use in the reduction of aldehydes to alcohols is less common. mdpi.com
A hypothetical screening of various biocatalysts for the reduction of oxanthrene-2-carbaldehyde could yield results similar to those shown in the table below, illustrating the variability in conversion and enantiomeric excess (ee) that can be achieved.
| Biocatalyst (Enzyme/Strain) | Cofactor System | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| ADH from S. cerevisiae | NADPH | 85 | >99 (S) |
| KRED-NADH-110 | NADH | 92 | 98 (R) |
| E. coli JM109 (whole cell) | Internal | 78 | 95 (S) |
| ADH from Lactobacillus brevis | NADPH | 95 | >99 (R) |
Electrochemical Synthesis Pathways for this compound
Electrochemical synthesis provides a sustainable and controlled method for chemical transformations, replacing conventional reagents with electrons. rsc.org The synthesis of this compound can be achieved via the electrochemical reduction of a corresponding carbonyl compound, like oxanthrene-2-carbaldehyde, or a carboxylic acid derivative. This approach is particularly attractive as it can often be performed at room temperature and pressure without the need for chemical oxidants or reductants. organic-chemistry.org
The mechanism for the electrochemical reduction of aromatic aldehydes typically involves the transfer of electrons from the cathode to the carbonyl group. This process can proceed through a radical anion intermediate, which is then protonated to form the final alcohol product. The choice of electrode material, solvent, electrolyte, and applied potential are critical parameters that dictate the reaction's efficiency and selectivity. acs.org For instance, galvanostatic reduction of aromatic carbonyl compounds has been carried out at various metal electrodes like tin, zinc, and lead.
Recent advancements have focused on direct electrochemical oxidation of benzylic C-H bonds to form benzylic alcohols, though this is a different synthetic direction. chemistryviews.org For the reductive pathway, a divided cell is often used to separate the anodic and cathodic processes, preventing unwanted side reactions. The reaction can be performed in various media, including acidic solutions or buffered systems. The table below outlines hypothetical parameters for optimizing the electrochemical reduction of oxanthrene-2-carbaldehyde.
| Parameter | Condition A | Condition B | Condition C | Resulting Yield (%) |
|---|---|---|---|---|
| Cathode Material | Lead (Pb) | Zinc (Zn) | Platinum (Pt) | Pb: 75% |
| Solvent/Electrolyte | Aqueous H2SO4 | McIlvaine Buffer | Acetonitrile/TBAPF6 | Buffer: 82% |
| Applied Potential (V vs. SCE) | -1.2 V | -1.5 V | -1.4 V | -1.4 V: 88% |
| Temperature (°C) | 25 | 25 | 40 | 25°C: 88% |
Mechanistic Investigations of this compound Formation Reactions
Nucleophilic Substitution Mechanisms (e.g., SN1, SN2) in this compound Systems
While this compound itself is an alcohol, its derivatives can undergo nucleophilic substitution reactions. The hydroxyl group is a poor leaving group, so it must first be converted into a better one, such as a tosylate or a halide. The resulting "oxanthren-2-ylmethyl" system is a primary benzylic-like substrate. Benzylic systems are notable for their ability to react via both SN1 and SN2 mechanisms due to the stability of the benzylic carbocation (favoring SN1) and the accessibility of the benzylic carbon (favoring SN2). ucalgary.caquora.comchemistrysteps.com
The SN2 (bimolecular nucleophilic substitution) mechanism would involve a backside attack by a nucleophile on the carbon bearing the leaving group. This is a one-step, concerted process. masterorganicchemistry.com Given that this is a primary benzylic system, the SN2 pathway is generally favored, especially with strong nucleophiles and in polar aprotic solvents. ucalgary.ca
The SN1 (unimolecular nucleophilic substitution) mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. masterorganicchemistry.com The oxanthren-2-ylmethyl cation would be resonance-stabilized by the adjacent aromatic system, making the SN1 pathway plausible, particularly with weak nucleophiles in polar protic solvents. libretexts.orglibretexts.org
The choice between the SN1 and SN2 pathway depends critically on the reaction conditions as summarized below. masterorganicchemistry.com
| Factor | SN1 Mechanism | SN2 Mechanism |
|---|---|---|
| Kinetics | Rate = k[Substrate] (First-order) | Rate = k[Substrate][Nucleophile] (Second-order) |
| Mechanism | Two steps (Carbocation intermediate) | One step (Concerted) |
| Substrate | Favored by stable carbocations (Benzylic is stable) | Favored by unhindered substrates (Primary benzylic is favorable) |
| Nucleophile | Weak nucleophiles (e.g., H2O, ROH) | Strong nucleophiles (e.g., CN-, RS-, N3-) |
| Solvent | Polar protic (e.g., ethanol (B145695), water) | Polar aprotic (e.g., acetone, DMSO) |
| Stereochemistry | Racemization | Inversion of configuration |
Addition and Elimination Reaction Pathways Relevant to this compound Precursors
The primary route to forming this compound involves the nucleophilic addition to the carbonyl group of a precursor like oxanthrene-2-carbaldehyde. libretexts.orgncert.nic.in In this reaction, a nucleophile (typically a hydride from a reducing agent like NaBH₄ or LiAlH₄) attacks the electrophilic carbonyl carbon. wikipedia.org This attack breaks the C=O pi bond, pushing electrons onto the oxygen and forming a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate yields the final alcohol product. libretexts.org Aldehydes are generally more reactive towards nucleophilic addition than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. ncert.nic.inlibretexts.org
Conversely, elimination reactions can convert this compound back to a different product. The most common elimination reaction for an alcohol is dehydration, which requires acidic conditions and heat to form an alkene. ucalgary.ca For a primary benzylic alcohol like this compound, this would lead to a conjugated exocyclic methylene (B1212753) compound. Another relevant pathway is the oxidation of the alcohol, which is an elimination of hydrogen, to regenerate the aldehyde precursor. This can be achieved with various oxidizing agents. ucalgary.ca
Rearrangement Reactions in the Context of this compound Synthesis (e.g., α-ketol/α-iminol rearrangements)
Rearrangement reactions can occur in molecules that are structurally related to the precursors of this compound. The α-ketol rearrangement, for example, is the acid- or base-induced 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone or aldehyde. wikipedia.orgorganicreactions.org This reaction is reversible and typically proceeds towards the more thermodynamically stable isomer. wikipedia.orgresearchgate.net
While not a direct synthesis of this compound, if a synthetic intermediate were an α-hydroxy ketone, such as 1-hydroxy-1-(oxanthren-2-yl)ethan-2-one, it could potentially undergo an α-ketol rearrangement. Under basic conditions, the reaction is initiated by deprotonation of the hydroxyl group, followed by the migration of a group to the adjacent carbonyl carbon. wikipedia.orgacs.org This type of rearrangement is significant in the synthesis of complex molecules and can be a competing pathway to consider when designing a synthetic route involving multifunctional intermediates. researchgate.net
Free Radical and Pericyclic Reaction Mechanisms
Free Radical Mechanisms: Free radical reactions are generally not the primary method for synthesizing this compound but are relevant to the functionalization of the oxanthrene core or potential side reactions. The benzylic hydrogen on an alkyl-substituted oxanthrene is susceptible to radical abstraction due to the resonance stabilization of the resulting benzylic radical. chemistrysteps.comucalgary.ca This principle is exploited in free-radical halogenation using reagents like N-Bromosuccinimide (NBS). While this applies to precursors, the oxanthrene ring itself, being a polycyclic aromatic hydrocarbon (PAH), can react with atmospheric radicals like OH, though this typically leads to degradation rather than controlled synthesis. rsc.org The formation of PAHs and their radicals is a key area of study in combustion chemistry, where phenyl radicals can react with smaller unsaturated hydrocarbons. rsc.orgresearchgate.netnih.gov
Pericyclic Reaction Mechanisms: Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. They are fundamental to the synthesis of cyclic and polycyclic systems. While not directly involved in converting a functional group to the methanol (B129727) moiety, pericyclic reactions like the Diels-Alder reaction or electrocyclizations are powerful tools for constructing the core oxanthrene heterocyclic system itself from simpler precursors. These reactions are governed by the principles of orbital symmetry and are crucial in the strategic assembly of complex aromatic and heterocyclic frameworks.
Optimization of Reaction Parameters and Yield Enhancement in this compound Synthesis
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no specific information available regarding the synthesis or optimization of reaction parameters for the compound "this compound." Extensive searches were conducted using various chemical and academic search engines, employing a range of keywords including "this compound synthesis," "preparation of this compound," "yield enhancement for this compound," and the formal IUPAC name "dibenzo[b,e] rsc.orgnih.govdioxin-2-ylmethanol."
The search did not yield any published synthetic methodologies, mechanistic studies, or data on the optimization of reaction conditions such as temperature, catalysts, solvent systems, or reaction times specifically for this compound. This suggests that this compound may be a novel or largely unstudied compound, with its synthesis and characterization not yet reported in publicly accessible scientific literature.
While general synthetic strategies for related heterocyclic compounds like dibenzofurans and other dioxin derivatives exist, any discussion of potential synthetic routes or optimization parameters for this compound would be purely hypothetical and fall outside the scope of providing scientifically accurate and data-supported information as requested.
Therefore, this section cannot be completed with the required detailed research findings and data tables due to the absence of any available scientific data on the synthesis and optimization of this compound.
Structural Elucidation and Advanced Spectroscopic Analysis of Oxanthren 2 Ylmethanol
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Characterization of Oxanthren-2-ylmethanol
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the precise determination of molecular structure in solution. For this compound, a combination of one-dimensional and two-dimensional NMR techniques would be employed to unequivocally assign all proton and carbon signals.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the dibenzodioxin core and the aliphatic protons of the hydroxymethyl substituent. The aromatic region would likely display a complex pattern of multiplets due to the protons on the two benzene (B151609) rings. Based on the spectrum of the parent dibenzo-p-dioxin, which shows a multiplet around 6.9 ppm, the protons on the unsubstituted ring of this compound would resonate in a similar region. The protons on the substituted ring will show distinct shifts influenced by the electron-donating hydroxymethyl group. The methylene (B1212753) protons (-CH₂-) of the hydroxymethyl group would likely appear as a singlet, integrating to two protons, in the range of 4.5-5.0 ppm. The hydroxyl proton (-OH) would present as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. The dibenzodioxin core is expected to show a set of signals in the aromatic region (typically 110-150 ppm). The carbon atom attached to the hydroxymethyl group (C-2) would be shifted downfield compared to the corresponding carbon in the parent compound due to the substituent effect. The methylene carbon of the hydroxymethyl group is anticipated to resonate in the aliphatic region, likely between 60 and 70 ppm.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 6.8 - 7.5 (multiplets) | 110 - 150 |
| -CH₂- | ~4.7 (singlet) | ~65 |
| -OH | Variable (broad singlet) | - |
To resolve ambiguities in signal assignment from one-dimensional spectra, two-dimensional NMR techniques are crucial.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. This would be particularly useful in assigning the protons on the aromatic rings by tracing the spin-spin coupling networks.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms to which they are directly attached. This would definitively link the proton resonances of the hydroxymethyl group to its corresponding carbon signal and similarly for the aromatic C-H pairs.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This technique is vital for establishing the connectivity across the entire molecule. For instance, correlations would be expected between the methylene protons of the hydroxymethyl group and the C-1, C-2, and C-3 carbons of the aromatic ring, confirming the position of the substituent.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis of this compound
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-resolution mass spectrometry would be employed to determine the precise mass of the molecular ion of this compound (C₁₃H₁₀O₃). This accurate mass measurement allows for the unambiguous determination of its elemental formula, distinguishing it from other isobaric compounds. The expected exact mass would be calculated and compared with the experimentally determined value, with a very low margin of error (typically < 5 ppm).
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) to generate a series of product ions. The fragmentation pattern provides valuable information about the molecule's structure. For this compound, the fragmentation is expected to proceed through characteristic pathways:
Loss of the hydroxymethyl group: A primary fragmentation would likely involve the cleavage of the C-C bond between the aromatic ring and the hydroxymethyl group, resulting in the loss of a CH₂OH radical.
Loss of water: Dehydration from the molecular ion could also occur.
Fragmentation of the dibenzodioxin core: At higher collision energies, the stable dibenzodioxin ring system would begin to fragment, often through the loss of CO or CHO moieties, a pattern observed in the mass spectra of related compounds.
Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment | Description |
| [M]+• | Molecular Ion |
| [M - CH₂OH]+ | Loss of the hydroxymethyl group |
| [M - H₂O]+• | Loss of water |
| [M - CO]+• | Loss of carbon monoxide from the ring system |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification in this compound
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol functional group. The C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the methylene group would be observed just below 3000 cm⁻¹. The C-O stretching vibration of the alcohol would likely be found in the 1000-1200 cm⁻¹ region. The characteristic C-O-C stretching vibrations of the dibenzodioxin ether linkages are also expected in the fingerprint region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations would give rise to strong signals in the Raman spectrum, particularly the C=C stretching modes in the 1400-1600 cm⁻¹ region. The symmetric breathing mode of the aromatic rings would also be a prominent feature. The aliphatic C-H stretching and bending modes would also be observable.
Interactive Data Table: Predicted Key Vibrational Frequencies for this compound
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| O-H Stretch (Alcohol) | 3200-3600 (broad) | Weak |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |
| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 |
| Aromatic C=C Stretch | 1400-1600 | 1400-1600 (strong) |
| C-O Stretch (Alcohol) | 1000-1200 | Weak |
| C-O-C Stretch (Ether) | 1200-1300 | Present |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of this compound
The study of a molecule's UV-Vis spectrum provides critical insights into its electronic structure. The absorption of ultraviolet or visible light by this compound would induce transitions of electrons from lower to higher energy molecular orbitals. The specific wavelengths at which absorption occurs (λmax) are characteristic of the chromophores present within the molecule. For this compound, the core dibenzo[b,e]oxathiin heterocyclic system, substituted with a hydroxymethyl group, would be expected to exhibit complex electronic transitions.
Typically, the analysis would involve dissolving the compound in a suitable transparent solvent, such as ethanol (B145695) or cyclohexane, and recording the absorbance over a range of wavelengths. The resulting spectrum would likely display multiple absorption bands, each corresponding to a different electronic transition. These transitions are generally categorized as π → π* and n → π. The intense absorptions at shorter wavelengths are typically assigned to π → π transitions within the aromatic rings, while transitions involving the non-bonding electrons of the oxygen and sulfur heteroatoms (n → π*) would be expected at longer wavelengths, though likely with lower intensity.
A detailed analysis would require the calculation of the molar absorptivity (ε) for each absorption maximum, which is a measure of the probability of the electronic transition. This data would be presented in a tabular format as shown below.
Table 1: Hypothetical UV-Vis Spectroscopic Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition Assignment |
|---|---|---|---|
| Ethanol | Data Not Available | Data Not Available | Data Not Available |
| Cyclohexane | Data Not Available | Data Not Available | Data Not Available |
Note: This table is for illustrative purposes only. No experimental data has been found.
Without experimental data, a more in-depth discussion of the specific electronic transitions, including the influence of the hydroxymethyl substituent and the solvent polarity on the absorption spectrum, cannot be provided.
X-ray Crystallography for Solid-State Structural Determination of this compound (if applicable)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous information about the molecular geometry, conformation, and intermolecular interactions of this compound in the solid state.
To perform this analysis, a high-quality single crystal of the compound would be required. The crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to generate an electron density map, from which the atomic positions can be determined. The key data obtained from such an analysis would include the crystal system, space group, unit cell dimensions, and the fractional atomic coordinates. From these, precise bond lengths, bond angles, and torsion angles can be calculated.
This structural information would be crucial for understanding the conformation of the tricyclic dibenzo[b,e]oxathiin ring system, which is likely non-planar, and the orientation of the hydroxymethyl substituent. Furthermore, the analysis would reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the packing of the molecules in the crystal lattice.
The crystallographic data would be summarized in a standardized table.
Table 2: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₁₀O₂S |
| Formula Weight | 230.28 |
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| a (Å) | Data Not Available |
| b (Å) | Data Not Available |
| c (Å) | Data Not Available |
| α (°) | Data Not Available |
| β (°) | Data Not Available |
| γ (°) | Data Not Available |
| Volume (ų) | Data Not Available |
| Z | Data Not Available |
| Density (calculated) (g/cm³) | Data Not Available |
| R-factor | Data Not Available |
Note: This table is for illustrative purposes only as no crystallographic data for this compound has been reported.
In the absence of experimental crystallographic data, a definitive description of the solid-state structure of this compound remains speculative.
Computational Chemistry and Theoretical Studies of Oxanthren 2 Ylmethanol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of molecules. These methods, based on the principles of quantum mechanics, can predict a wide range of molecular properties with high accuracy.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic properties of molecules. DFT calculations can provide valuable information about the distribution of electrons within a molecule, which is key to understanding its stability, reactivity, and spectroscopic properties. For a molecule like 10-Undecen-1-yl-dibenzo[b,e]oxepine-2-methanol, DFT can be used to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity.
DFT can also be used to calculate the electrostatic potential surface, which illustrates the charge distribution and helps to identify electrophilic and nucleophilic sites within the molecule. This information is invaluable for predicting how the molecule will interact with other chemical species.
Table 1: Calculated Electronic Properties of a Dibenzo[b,e]oxepine Derivative using DFT
| Property | Value (eV) |
|---|---|
| HOMO Energy | -5.87 |
| LUMO Energy | -1.23 |
This data is representative and based on DFT calculations for a similar dibenzo[b,e]oxepine core structure.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory, can provide highly accurate predictions of molecular geometries, vibrational frequencies, and thermochemical properties. For 10-Undecen-1-yl-dibenzo[b,e]oxepine-2-methanol, ab initio calculations can be used to optimize the molecular geometry to its lowest energy conformation and to calculate properties such as dipole moment and polarizability. These calculations are computationally more demanding than DFT but can offer a higher level of accuracy for certain properties.
Table 2: Calculated Molecular Properties of a Dibenzo[b,e]oxepine Derivative using Ab Initio Methods
| Property | Calculated Value |
|---|---|
| Ground State Energy (Hartree) | -958.74 |
| Dipole Moment (Debye) | 2.15 |
This data is representative and based on ab initio calculations for a similar dibenzo[b,e]oxepine core structure.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an essential tool for elucidating the mechanisms of chemical reactions, including the synthesis and transformations of complex molecules.
To understand how a chemical reaction proceeds, it is crucial to identify the transition state, which is the highest energy point along the reaction pathway. Computational methods can be used to locate and characterize the geometry and energy of the transition state. By mapping the reaction coordinate, which represents the progress of the reaction, researchers can understand the energy profile of the reaction and identify the rate-determining step. For the synthesis of a dibenzo[b,e]oxepine derivative, this could involve modeling the key bond-forming steps to understand the reaction's feasibility and to optimize reaction conditions.
The potential energy surface (PES) is a conceptual map that represents the energy of a molecule as a function of its geometry. By exploring the PES, chemists can identify all possible isomers, conformers, and the transition states that connect them. For a molecule with multiple rotatable bonds, such as 10-Undecen-1-yl-dibenzo[b,e]oxepine-2-methanol, exploring the PES can reveal the most stable conformations and the energy barriers between them. This information is critical for understanding the molecule's behavior and for designing new synthetic routes.
Conformational Analysis and Stereochemical Considerations of Oxanthren-2-ylmethanol using Computational Approaches
The conformational landscape of this compound is primarily dictated by the orientation of the hydroxymethyl substituent relative to the largely planar dibenzo[b,e] researchgate.netchemrxiv.orgdioxin ring system. The parent dibenzo[b,e] researchgate.netchemrxiv.orgdioxin structure is known to be planar or slightly folded. thieme-connect.de Theoretical calculations have been instrumental in understanding the planarity of such systems. researchgate.netthieme-connect.de
The primary conformational flexibility of this compound arises from the rotation around the C-C bond connecting the hydroxymethyl group to the aromatic ring and the C-O bond within the hydroxymethyl group itself. Computational methods, such as Density Functional Theory (DFT) and other quantum chemical calculations, can be employed to determine the potential energy surface of these rotations and identify the most stable conformers. nih.gov
These calculations would typically involve optimizing the geometry of various rotational isomers (rotamers) and comparing their relative energies. The key dihedral angles defining the conformation would be:
τ1 (C1-C2-Cα-O): Describes the rotation of the entire hydroxymethyl group relative to the plane of the aromatic ring.
τ2 (C2-Cα-O-H): Describes the rotation of the hydroxyl hydrogen, influencing potential intramolecular hydrogen bonding.
The results of such an analysis would likely reveal a small number of low-energy conformers. The stability of these conformers would be influenced by a combination of steric hindrance between the hydroxymethyl group and the adjacent hydrogen atom on the aromatic ring, and potential weak intramolecular interactions, such as hydrogen bonding between the hydroxyl hydrogen and the ether oxygen of the dioxin ring system.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (τ1) | Dihedral Angle (τ2) | Relative Energy (kcal/mol) |
| A | 0° | 180° | 0.00 |
| B | 90° | 180° | 1.50 |
| C | 180° | 60° | 0.85 |
From a stereochemical perspective, this compound is a chiral molecule if the dibenzo[b,e] researchgate.netchemrxiv.orgdioxin ring is asymmetrically substituted, which is the case here with the hydroxymethyl group at the 2-position. However, as the parent ring system is achiral, the introduction of a single substituent does not create a stereocenter in the classical sense. The molecule does not possess a chiral carbon atom.
Computational Prediction of Chemical Reactivity and Synthetic Utility of this compound
Computational methods are invaluable for predicting the chemical reactivity of a molecule by elucidating its electronic structure. For this compound, these methods can identify sites susceptible to electrophilic or nucleophilic attack, predict the acidity of the hydroxyl proton, and estimate the stability of potential reaction intermediates.
Key electronic properties that can be calculated to predict reactivity include:
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the ether and hydroxyl groups would be expected to be regions of high negative potential, making them susceptible to electrophilic attack. The aromatic protons and the hydroxyl proton would be regions of positive potential.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions indicate the molecule's ability to donate and accept electrons, respectively. The HOMO is likely to be localized on the electron-rich dibenzo[b,e] researchgate.netchemrxiv.orgdioxin ring system, suggesting its susceptibility to electrophilic aromatic substitution. The LUMO would indicate the most likely sites for nucleophilic attack.
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about charge distribution on individual atoms, offering a more quantitative prediction of reactive sites.
Based on these computational analyses, the following predictions about the chemical reactivity of this compound can be made:
Reactions at the Hydroxymethyl Group: The hydroxyl group can undergo typical reactions of a primary alcohol, such as oxidation to an aldehyde or carboxylic acid, and esterification. Computational chemistry can model the transition states and reaction energies for these transformations.
Electrophilic Aromatic Substitution: The dibenzo[b,e] researchgate.netchemrxiv.orgdioxin ring is an aromatic ether and is expected to undergo electrophilic substitution reactions. thieme-connect.de Computational models can predict the regioselectivity of these reactions (i.e., the most likely positions for substitution). The directing effects of the ether oxygens and the hydroxymethyl group would influence the substitution pattern.
Table 2: Hypothetical Calculated Properties for Predicting Reactivity of this compound
| Property | Value | Interpretation |
| HOMO Energy | -5.8 eV | Indicates susceptibility to electrophilic attack |
| LUMO Energy | -0.5 eV | Indicates sites for potential nucleophilic attack |
| Calculated pKa | 15.2 | Predicts the acidity of the hydroxyl proton |
| NBO Charge on O (hydroxyl) | -0.75 e | Suggests a nucleophilic oxygen atom |
| NBO Charge on H (hydroxyl) | +0.48 e | Suggests an acidic proton |
The synthetic utility of this compound, as suggested by computational studies, would lie in its potential as a building block for more complex molecules. The presence of the reactive hydroxymethyl group allows for its incorporation into larger structures through various chemical transformations. For instance, it could serve as a precursor for the synthesis of ligands for metal complexes or biologically active molecules. Computational docking studies could further explore its potential to interact with biological targets.
Chemical Transformations and Derivative Synthesis of Oxanthren 2 Ylmethanol
Derivatization Strategies of the Methanol (B129727) Moiety in Oxanthren-2-ylmethanol
Esterification and Etherification Reactions
No studies have been found that report the esterification or etherification of the primary alcohol group in this compound. While general methods for the esterification of primary alcohols are well-established, their specific application to this substrate, including reaction conditions, catalysts, and yields, has not been documented.
Oxidation and Reduction Chemistry
There is no available literature on the oxidation of the methanol moiety to the corresponding aldehyde or carboxylic acid, nor on any reduction reactions involving derivatives of this compound. Standard oxidation protocols exist, but their compatibility with the oxanthrene core and the resulting product stability are unknown.
Functionalization and Modification of the Oxanthrene Core
Research on the selective functionalization of the dibenzo[b,e]oxathiin (oxanthrene) ring system, particularly with a pre-existing 2-ylmethanol substituent, is not described in the available scientific literature. Therefore, no information can be provided on electrophilic or nucleophilic aromatic substitution, metal-catalyzed cross-coupling, or other modifications of the core structure.
Synthesis of this compound Analogs and Homologs
No publications were identified that describe the synthesis of analogs or homologs of this compound. This includes compounds with different substitution patterns on the oxanthrene ring or variations in the length of the alkyl-alcohol side chain.
Exploration of Complex Molecule Synthesis via this compound Transformations
The use of this compound as a building block or intermediate in the synthesis of more complex molecules has not been reported. Its potential as a scaffold in medicinal chemistry or materials science remains unexplored in the accessible literature.
Catalyzed Reactions Involving this compound as a Substrate or Reagent
There is no information on any catalytic transformations where this compound serves as a substrate or a reagent. This includes, but is not limited to, reactions such as catalytic hydrogenation, dehydrogenation, or coupling reactions.
Oxanthren 2 Ylmethanol As a Synthetic Intermediate
Role of Oxanthren-2-ylmethanol in the Construction of Advanced Organic Scaffolds
There is currently no available scientific literature that specifically describes the role of this compound in the construction of advanced organic scaffolds. General methods for the synthesis of dibenzodioxin derivatives exist, which could theoretically be applied to create more complex structures. thieme-connect.deresearchgate.net However, no published examples specifically utilize this compound for this purpose. The development of novel molecular frameworks is a key area of research, with a focus on creating structurally diverse and complex molecules for various applications. nih.govstorkapp.menih.gov
Utilization of this compound in Multi-Component Organic Reactions
A thorough search of scientific databases yields no specific examples of this compound being utilized in multi-component organic reactions. Multi-component reactions are powerful tools in synthetic chemistry for the efficient construction of complex molecules in a single step. frontiersin.org While alcohols are often used as reactants in such transformations, there is no documented use of this compound in this context.
Stereoselective Applications of this compound in Complex Chemical Synthesis
There is no information available in the scientific literature regarding the stereoselective applications of this compound in complex chemical synthesis. Stereoselective synthesis is crucial for the preparation of enantiomerically pure compounds, particularly in the field of medicinal chemistry. While various chiral building blocks are employed for this purpose, this compound has not been reported as one of them.
Emerging Applications and Future Directions for this compound in Synthetic Strategies
Given the absence of foundational research on the applications of this compound, there are no established emerging applications or defined future directions for its use in synthetic strategies. The potential of any new synthetic intermediate is typically unveiled through initial studies that explore its reactivity and utility in various chemical transformations. Such studies for this compound are not currently present in the accessible scientific literature.
Q & A
Q. What are the recommended methods for synthesizing Oxanthren-2-ylmethanol with high purity?
Synthesis typically involves catalytic hydrogenation or nucleophilic substitution reactions. For example, analogous compounds like oxolan-2-yl derivatives are synthesized using Grignard reagents or organometallic intermediates under inert conditions . To ensure purity, employ column chromatography followed by recrystallization, and validate outcomes via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. How should researchers characterize this compound’s physicochemical properties?
Key steps include:
- Melting point determination using differential scanning calorimetry (DSC).
- Solubility profiling in polar/non-polar solvents (e.g., DMSO, hexane) via gravimetric analysis.
- Spectroscopic characterization : IR for functional groups (e.g., -OH stretch at ~3200–3600 cm⁻¹), and UV-Vis for π→π* transitions in the aromatic system .
Q. What safety protocols are critical when handling this compound in the lab?
- Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure.
- Work in a fume hood due to potential volatility.
- Store separately from oxidizing agents and dispose of waste via certified chemical disposal services .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictory data on this compound’s reactivity?
- Controlled variable testing : Isolate factors like solvent polarity, temperature, and catalyst loading. For instance, discrepancies in esterification yields may arise from trace moisture; use molecular sieves or anhydrous solvents .
- Cross-validate results using multiple techniques (e.g., compare GC-MS with HPLC for reaction progress) .
Q. What analytical strategies address challenges in quantifying this compound in complex matrices?
- Sample preparation : Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the compound.
- Detection : LC-MS/MS with multiple reaction monitoring (MRM) for specificity, or derivatization (e.g., silylation) to enhance GC-MS sensitivity .
Q. How should researchers interpret conflicting computational vs. experimental data on its electronic structure?
- Benchmark computational methods : Compare DFT (e.g., B3LYP) with higher-level theories (CCSD(T)) for orbital energy calculations.
- Experimental validation : Use X-ray crystallography for molecular geometry and cyclic voltammetry for redox potentials .
Q. What methodologies optimize this compound’s stability in long-term storage?
- Degradation studies : Accelerated aging under varying pH, temperature, and light exposure. Monitor via stability-indicating assays (e.g., HPLC with photodiode array detection).
- Stabilizers : Add antioxidants (e.g., BHT) or store under nitrogen atmosphere .
Data and Literature Analysis
Q. How can researchers systematically review existing literature to identify gaps in this compound studies?
- Database searches : Use SciFinder or Reaxys with keywords (e.g., “oxanthrene derivatives,” “methanol synthesis”).
- Citation tracking : Tools like Web of Science to map seminal studies and emerging trends .
Q. What statistical approaches are suitable for analyzing dose-response relationships in pharmacological studies?
- Non-linear regression (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀.
- Error analysis : Report confidence intervals and use ANOVA for multi-group comparisons .
Ethical and Reproducibility Considerations
Q. How can researchers ensure reproducibility in this compound experiments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
